molecular formula C13H21NO B13304673 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol

2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol

Cat. No.: B13304673
M. Wt: 207.31 g/mol
InChI Key: JJKSUDSJMSNTAZ-UHFFFAOYSA-N
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Description

2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol is a propanolamine derivative featuring a secondary amine group at the 2-position of the propanol backbone, substituted with a 1-(4-ethylphenyl)ethyl moiety. This structure confers unique physicochemical properties, including moderate lipophilicity due to the ethylphenyl group and hydrogen-bonding capacity from the hydroxyl and amine groups.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-[1-(4-ethylphenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C13H21NO/c1-4-12-5-7-13(8-6-12)11(3)14-10(2)9-15/h5-8,10-11,14-15H,4,9H2,1-3H3

InChI Key

JJKSUDSJMSNTAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(C)CO

Origin of Product

United States

Preparation Methods

Method A: Reaction of 4-Ethylbenzylamine with Epichlorohydrin

This approach is well-documented in the literature, where the primary amine reacts with epichlorohydrin to form a chlorohydrin intermediate, which is subsequently converted into the amino alcohol.

Reaction Scheme:

4-Ethylbenzylamine + Epichlorohydrin → this compound

Procedure:

  • Dissolve 4-ethylbenzylamine in an appropriate solvent such as ethanol.
  • Add epichlorohydrin slowly under stirring at room temperature.
  • Maintain the reaction under controlled pH (often slightly basic) to facilitate nucleophilic substitution.
  • After completion, the product is purified via chromatography or crystallization.

Research Data:

  • The process benefits from continuous flow reactors to improve yield and purity, as detailed in the synthesis of related amino alcohols.

Reductive Amination Approach

Method B: Reductive Amination of Propan-1,2-diol Derivatives

This method involves the formation of the amino alcohol via reductive amination of a suitable aldehyde or ketone precursor with the aromatic amine.

Stepwise Process:

  • Synthesize or procure propan-1,2-diol derivatives bearing the aromatic group.
  • React with 1-(4-ethylphenyl)ethylamine under reductive conditions, typically using sodium cyanoborohydride (NaBH₃CN) or similar reducing agents.
  • The reaction proceeds via imine formation followed by reduction to give the amino alcohol.

Reaction Scheme:

Propan-1,2-diol derivative + 1-(4-ethylphenyl)ethylamine → Reductive amination → this compound

Research Data:

  • Similar reductive amination protocols are employed in the synthesis of amino alcohols with aromatic substituents, demonstrating high stereoselectivity when chiral auxiliaries or catalysts are used.

Asymmetric Synthesis and Chiral Resolution

Method C: Enantioselective Hydrogenation

Given the importance of stereochemistry, asymmetric hydrogenation techniques are utilized to obtain enantiomerically pure This compound .

Procedure:

  • Prepare a prochiral precursor, such as a ketone or imine, bearing the aromatic group.
  • Subject it to catalytic asymmetric hydrogenation using chiral phosphine ligands and transition metal catalysts (e.g., Rh, Ru, or Pd complexes).
  • The process is optimized to favor the formation of a specific enantiomer with high enantiomeric excess (ee).

Research Data:

  • Asymmetric hydrogenation of related amino ketones has been extensively studied, achieving enantiomeric purities exceeding 99% ee.

Patent-Driven Synthetic Routes

Method D: Patent-Backed Synthesis

A notable patent describes a process involving the asymmetric hydrogenation of amino ketones derived from aromatic precursors, followed by chiral resolution or enzymatic resolution to obtain the desired stereoisomer.

Key Steps:

  • Synthesis of amino ketone intermediates via nucleophilic addition or reductive amination.
  • Enantioselective hydrogenation using chiral phosphine ligands.
  • Purification and isolation of the optically active amino alcohol.

Data Table Summarizing Key Methods

Method Starting Material Key Reagents Key Conditions Advantages References
Nucleophilic substitution 4-Ethylbenzylamine + Epichlorohydrin NaOH, ethanol Room temp, basic pH Simple, scalable
Reductive amination Propan-1,2-diol derivative + aromatic amine NaBH₃CN, acetic acid Mild, ambient High selectivity
Asymmetric hydrogenation Aromatic ketone/imine Chiral phosphine ligand, Rh/Ru catalyst Hydrogen atmosphere, 0-50°C High stereocontrol
Patent process Aromatic amino ketone Chiral ligand, hydrogen Reflux, inert atmosphere Enantiomeric purity

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .

Comparison with Similar Compounds

Structural Analogues

1-(4-Ethylphenyl)-2-(methylamino)propan-1-ol
  • Structural Difference: Replaces the [1-(4-ethylphenyl)ethyl]amino group with a methylamino group.
  • Key Data: Property 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol 1-(4-Ethylphenyl)-2-(methylamino)propan-1-ol Molecular Formula C₁₃H₂₁NO C₁₂H₁₉NO Substituent Complexity Branched ethylphenyl-ethylamine Simple methylamine Detected Active Cpds. Not reported None (as per analytical reports)
2-Amino-1-(4-methylphenyl)propan-1-ol
  • Structural Difference : Features a 4-methylphenyl group instead of 4-ethylphenyl.
  • Key Data: Property this compound 2-Amino-1-(4-methylphenyl)propan-1-ol Aromatic Substituent Ethyl Methyl Molecular Weight ~219.3 g/mol ~177.2 g/mol Lipophilicity (Predicted) Higher (due to ethyl group) Lower
  • Implications : The ethyl group increases lipophilicity, which may enhance blood-brain barrier penetration compared to the methyl analog, making the target compound more suitable for central nervous system targets .

Pharmacologically Relevant Analogues

Buphenine Hydrochloride (1-(4-Hydroxyphenyl)-2-(1-methyl-3-phenylpropylamino)propan-1-ol)
  • Structural Difference: Contains a 4-hydroxyphenyl group and a bulkier 1-methyl-3-phenylpropylamino substituent.
  • Pharmacological Profile :
    • Used in peripheral vascular disease due to vasodilatory effects.
    • The hydroxyl group enhances polarity, reducing CNS penetration compared to the target compound .
  • Comparison: Parameter Target Compound Buphenine Aromatic Group 4-Ethylphenyl (non-polar) 4-Hydroxyphenyl (polar) Therapeutic Use Not established (predicted CNS activity) Peripheral vascular disease
GBR 12909 Derivatives (e.g., Compound 33)
  • Structural Difference: Piperazine-based backbone vs. propanolamine.
  • Pharmacological Data :
    • Compound 33: DAT affinity comparable to GBR 12909, with higher selectivity over SERT .
  • Implications: The target compound’s propanolamine structure may offer distinct binding kinetics at dopamine transporters (DAT) compared to piperazine derivatives, though both share amine-mediated interactions .
1-Amino-2-(4-benzyloxy-phenyl)propan-2-ol
  • Structural Difference : Benzyloxy-phenyl group instead of ethylphenyl.
  • Safety Data :
    • Requires specific first-aid measures for inhalation exposure .
  • Comparison: Property Target Compound 1-Amino-2-(4-benzyloxy-phenyl)propan-2-ol Aromatic Substituent Ethylphenyl Benzyloxy-phenyl Reactivity Lower (stable alkyl group) Higher (benzyloxy may undergo hydrolysis)

Biological Activity

2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol, also known as 2-[(4-ethylphenyl)methylamino]propan-1-ol, is a compound with significant pharmacological potential due to its structural characteristics. It features an ethyl group attached to a phenyl ring, an amino group, and a hydroxyl group, contributing to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H23NO
  • Molecular Weight : Approximately 193.28 g/mol
  • Structure : The compound contains a propanol backbone which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Modulation : The compound can modulate the activity of specific enzymes, potentially influencing metabolic pathways.
  • Receptor Interaction : It may act on various receptors, leading to altered cellular responses and signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest potential antidepressant properties, possibly through serotonin modulation.
  • Analgesic Effects : The compound may exhibit pain-relieving properties, warranting further investigation in pain management contexts.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Synthesis and Evaluation :
    • A study synthesized derivatives of this compound and evaluated their biological activities. The results indicated that modifications in the structure could enhance or reduce biological efficacy .
  • In Vitro Studies :
    • In vitro assays demonstrated that the compound interacts with specific enzyme systems, showing inhibition at low micromolar concentrations. This suggests a potential for therapeutic applications in conditions where these enzymes are dysregulated .
  • Comparative Analysis :
    • A comparative analysis with structurally similar compounds revealed that variations in substituents significantly affect reactivity profiles and biological activities. For instance, compounds with different alkyl groups showed varied interactions with target enzymes .

Data Table: Comparative Biological Activity of Related Compounds

Compound NameStructural FeaturesUnique Properties
2-{[(4-Methylphenyl)ethyl]amino}propan-1-olMethyl group instead of ethylDifferent reactivity and potential biological activity
2-{[(4-Chlorophenyl)ethyl]amino}propan-1-olChlorine atom on the phenyl ringAltered chemical properties and interactions
2-{[(4-Methoxyphenyl)ethyl]amino}propan-1-olMethoxy group influencing solubilityChanges in reactivity due to electron-donating effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 4-ethylacetophenone with propan-1-ol derivatives under basic conditions (e.g., NaBH₄/MeOH) facilitates amine bond formation. Palladium-catalyzed coupling reactions may optimize stereoselectivity (used in structurally similar iodophenyl derivatives). Key parameters include pH (8–10), temperature (60–80°C), and catalyst loading (1–5 mol%). Yield improvements (>70%) are achieved by slow addition of reducing agents to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the ethylphenyl moiety (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂ adjacent to the aromatic ring) and the amino-propanol backbone (δ 3.5–4.0 ppm for hydroxyl and amine protons).
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 238.18) and fragmentation patterns for structural validation.
  • FT-IR : Peaks at 3300–3500 cm⁻¹ (O-H/N-H stretch) and 1600–1650 cm⁻¹ (C-N stretch) confirm functional groups.

Q. How can researchers screen the compound’s biological activity in preliminary assays?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase or kinase inhibition) at 10–100 µM concentrations. Monitor IC₅₀ values via dose-response curves.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure. Compare results to structurally similar compounds (e.g., 4-ethylephedrine derivatives).

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and stability be resolved?

  • Methodological Answer :

  • Solubility : Perform phase-solubility studies in buffered solutions (pH 1.2–7.4) using HPLC quantification. For example, solubility in PBS (pH 7.4) is typically <1 mg/mL due to the hydrophobic ethylphenyl group.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for decomposition products (e.g., oxidation of the amino group).

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to achieve >90% enantiomeric excess.

Q. How do structural modifications at the ethylphenyl or amino-propanol regions affect biological activity?

  • Methodological Answer :

  • SAR Table :
ModificationBiological Activity (IC₅₀)Key Finding
4-Ethyl → 4-Fluoro15 µM → 8 µM (kinase inhibition)Enhanced electronegativity improves target binding.
Propanol → Butanol20 µM → 50 µM (cytotoxicity)Increased hydrophobicity reduces cell permeability.
  • Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to targets like β-adrenergic receptors.

Q. What methodologies address discrepancies in reported receptor binding affinities?

  • Methodological Answer :

  • Radioligand Displacement Assays : Standardize protocols (e.g., [³H]-ligand concentration, incubation time) to minimize variability. For example, inconsistent Ki values for adrenergic receptors may arise from differences in membrane preparation.
  • Meta-Analysis : Pool data from multiple studies (n ≥ 5) using random-effects models to calculate weighted mean affinities and confidence intervals.

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results across cell lines?

  • Methodological Answer :

  • Hypothesis Testing : Evaluate if discrepancies stem from cell-specific uptake mechanisms (e.g., overexpression of efflux pumps in resistant lines). Use flow cytometry with fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify intracellular accumulation.
  • Transcriptomic Profiling : Perform RNA-seq on responsive vs. non-responsive cells to identify differentially expressed genes (e.g., apoptosis regulators).

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